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Compound of Interest

Compound Name: S,S-Dimethyl sulfoximine

Cat. No.: B075141 Get Quote

Introduction

S,S-Dimethyl sulfoximine is a versatile chemical intermediate, but its most prominent role in

methylene-transfer reactions is realized through its corresponding ylide, dimethylsulfoxonium

methylide (CH₂S(O)(CH₃)₂), often referred to as the Corey-Chaykovsky reagent.[1][2] This

stabilized sulfur ylide is a cornerstone of modern organic synthesis, enabling the efficient

formation of three-membered rings under mild conditions.[3] It is typically generated in situ by

the deprotonation of a precursor, trimethylsulfoxonium iodide, with a strong base such as

sodium hydride or potassium tert-butoxide.[2][3]

Key Applications

The reactions mediated by dimethylsulfoxonium methylide are critical in academic and

industrial research, particularly in the synthesis of pharmaceuticals and natural products.[3] The

sulfoximine-derived ylide offers distinct reactivity compared to other ylides, such as phosphorus

ylides used in the Wittig reaction, which yield olefins instead of epoxides.[2]

Epoxidation: The primary application is the conversion of aldehydes and ketones to their

corresponding epoxides.[2][3] This reaction is highly general and serves as a reliable

alternative to traditional oxidation-based epoxidation methods.

Cyclopropanation: When reacted with α,β-unsaturated carbonyl compounds (enones),

dimethylsulfoxonium methylide selectively performs a 1,4-conjugate addition followed by ring
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closure to yield cyclopropanes.[2] This is in contrast to the less stabilized dimethylsulfonium

methylide, which typically yields epoxides with enones.

Aziridination: The ylide can also react with imines to form aziridines, which are valuable

nitrogen-containing heterocyclic building blocks.[1][2]

Stereospecific Ring Expansion: A notable application is the nucleophilic ring expansion of

existing heterocycles. For instance, enantiomerically pure epoxides can be converted to

optically active four-membered (oxetanes) and five-membered (oxolanes) cyclic ethers with

complete retention of stereochemistry.[4][5]

Asymmetric Synthesis: The development of chiral sulfoximine-based reagents allows for

enantioselective methylene-transfer reactions, providing access to chiral epoxides and other

valuable building blocks for drug development.[3][6][7][8]

Reaction Mechanisms and Workflows
The regioselectivity of the Corey-Chaykovsky reaction is a key feature. The reaction with

simple carbonyls proceeds via nucleophilic attack to form a betaine intermediate, which then

undergoes intramolecular cyclization.[3] For enones, the stabilized nature of

dimethylsulfoxonium methylide favors an irreversible 1,4-addition, leading to cyclopropanation.
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Caption: Reaction pathways for S,S-Dimethyl Sulfoximine mediated reactions.
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Caption: General experimental workflow for Corey-Chaykovsky reactions.
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Quantitative Data Summary
The efficiency of methylene-transfer reactions mediated by dimethylsulfoxonium methylide is

substrate and condition-dependent. The following tables summarize representative quantitative

data from the literature.

Table 1: Epoxidation and Cyclopropanation Reactions

Substrate
Base/Sol
vent

Temp (°C) Time Product Yield (%) Ref

Cyclohex
anone

NaH /
DMSO

RT 12 h
1-Oxa-
spiro[2.5]
octane

~90% [3]

4-tert-

Butylcycloh

exanone

KOt-Bu /

DMSO
50-60 20 min

Correspon

ding

Epoxide

High [9]

| Chalcone (α,β-enone) | NaH / DMSO | RT | - | Phenyl-2-benzoylcyclopropane | High | |

Table 2: Stereospecific Ring Expansion of Epoxides

Reaction Substrate Temp (°C)
Activatio
n Barrier
(kcal/mol)

Product Notes Ref

Epoxide
→
Oxetane

2-
Substitut
ed
Epoxide

Elevated 13 - 17
Optically
Active
Oxetane

Complete
retention
of
enantiom
eric
purity

[4][5]

Oxetane →

Oxolane

2-

Substituted

Oxetane

125 ~25

Optically

Active

Oxolane

Complete

retention of

enantiomer

ic purity

[4][5]
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| Oxolane → Oxane | 2-Substituted Oxolane | >125 | ~40 | Six-membered Oxane | High barrier

hampers this expansion |[5] |

Experimental Protocols
Protocol 1: General Epoxidation of a Ketone

This protocol describes a standard procedure for the epoxidation of a ketone using

dimethylsulfoxonium methylide generated in situ from trimethylsulfoxonium iodide and sodium

hydride.[2][3]

Materials:

Trimethylsulfoxonium iodide

Sodium hydride (60% dispersion in mineral oil)

Anhydrous Dimethyl Sulfoxide (DMSO)

Ketone substrate (e.g., Cyclohexanone)

Diethyl ether

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

Ylide Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen

atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with hexane to remove

mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.

Add anhydrous DMSO to the flask to create a slurry.
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Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the stirred slurry at room

temperature. Hydrogen gas will evolve. Stir the resulting mixture for 30-45 minutes until gas

evolution ceases and a clear to milky-white solution of the ylide is formed.

Reaction: Cool the ylide solution in an ice-water bath. Dissolve the ketone substrate (1.0

equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide

solution over 15 minutes.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The

reaction is typically complete within 1-4 hours.

Workup: Carefully pour the reaction mixture into a flask containing ice-cold water.

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

Combine the organic extracts and wash them sequentially with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel or by

distillation to obtain the pure epoxide.

Protocol 2: "Instant Methylide" Epoxidation

This modified protocol offers a more convenient and rapid method where a pre-mixed, stable

solid of the sulfoxonium salt and base is used, generating the ylide only in the presence of the

substrate.[9]

Materials:

"Instant Ylide" Mixture: A well-ground, anhydrous mixture of trimethylsulfoxonium iodide (1.5

equivalents) and potassium tert-butoxide (1.5 equivalents). This mixture can be prepared in a

glovebox and stored indefinitely under anhydrous conditions.

Ketone/Aldehyde substrate
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Anhydrous Dimethyl Sulfoxide (DMSO)

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the

"Instant Ylide" solid mixture.

Add a solution of the carbonyl substrate (1.0 equivalent) in anhydrous DMSO to the solid

mixture with stirring.

Reaction: Heat the reaction mixture to 50-60 °C. The reaction is often very rapid. For many

non-conjugated ketones and aldehydes, the reaction is complete in approximately 20

minutes.[9] Monitor progress by TLC.

Workup and Purification: Cool the reaction mixture to room temperature. Follow steps 6-10

from Protocol 1 for the workup and purification of the final epoxide product.[9] This method

avoids the need to pre-form the ylide and handle sodium hydride directly at the time of the

reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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